A Technical Guide to the Structure of Glycyl-L-valyl-L-lysine
A Technical Guide to the Structure of Glycyl-L-valyl-L-lysine
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed analysis of the chemical structure and physicochemical properties of the tripeptide Glycyl-L-valyl-L-lysine (Gly-Val-Lys). It includes an overview of standard experimental protocols for structural elucidation and visual representations of its molecular arrangement and analytical workflows.
Core Molecular Structure
Glycyl-L-valyl-L-lysine is an oligopeptide composed of three amino acid residues linked by two peptide bonds.[1][2] The sequence begins with an N-terminal Glycine residue, followed by a central L-valine residue, and terminates with a C-terminal L-lysine residue.
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N-Terminus (Glycine): The sequence starts with Glycine (Gly), the simplest amino acid, which has a single hydrogen atom as its side chain. This residue provides a free amino group (-NH2).
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Central Residue (L-Valine): The central amino acid is L-Valine (Val), which features a hydrophobic isopropyl side chain.
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C-Terminus (L-Lysine): The sequence ends with L-Lysine (Lys), which provides a free carboxyl group (-COOH). Its side chain consists of a butyl group capped with an amino group (- (CH₂)₄-NH₂). This side chain is basic and positively charged at physiological pH.[3]
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Peptide Bonds: The residues are connected by planar and rigid peptide (amide) bonds. The first bond links the carboxyl group of Glycine to the amino group of Valine. The second links the carboxyl group of Valine to the α-amino group of Lysine.
The systematic IUPAC name for this tripeptide is (2S)-6-amino-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-methylbutanoyl]amino]hexanoic acid.[1]
Physicochemical Data
The properties of Gly-Val-Lys are dictated by its constituent amino acids, particularly the three ionizable groups: the N-terminal α-amino group, the C-terminal α-carboxyl group, and the ε-amino group on the Lysine side chain.
| Property | Value | Source |
| Molecular Formula | C₁₃H₂₆N₄O₄ | PubChem[1] |
| Molecular Weight | 302.37 g/mol | PubChem[1][4] |
| Monoisotopic Mass | 302.19540532 Da | PubChem[1] |
| pKa (α-carboxyl) | ~2.18 (Lysine C-terminus) | Standard Value[5][6] |
| pKa (α-amino) | ~9.78 (Glycine N-terminus) | Standard Value[7] |
| pKa (Lysine Side Chain) | ~10.53 - 10.79 | Standard Value[5][6] |
| Isoelectric Point (pI) | Calculated to be basic | See note below |
Note on Isoelectric Point (pI): The pI is the pH at which the peptide has a net-zero charge. For Gly-Val-Lys, there is one acidic group (the C-terminal carboxyl) and two basic groups (the N-terminal amino and the Lysine side-chain amino). The pI is therefore calculated by averaging the pKa values of the two positively charged groups (the two amino groups). Using typical pKa values of ~9.6 for the N-terminus and ~10.5 for the Lysine side chain, the pI is basic, approximately (9.60 + 10.53) / 2 = 10.07.[3][5][8]
Structural Diagrams
The following diagram illustrates the sequential connectivity of the amino acid residues and their key functional groups.
Experimental Protocols for Structure Elucidation
The precise structure, sequence, and conformation of Gly-Val-Lys are confirmed using standard analytical techniques in proteomics and chemistry.
Tandem MS is a primary method for determining the amino acid sequence of a peptide.[9][10]
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Sample Preparation & Ionization: The purified Gly-Val-Lys sample is dissolved in a suitable solvent and introduced into the mass spectrometer. Electrospray ionization (ESI) is typically used to generate protonated, gas-phase peptide ions, such as [M+H]⁺.
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First Mass Analysis (MS1): The first mass analyzer (e.g., a quadrupole) selects the peptide ion of interest based on its mass-to-charge (m/z) ratio, which for Gly-Val-Lys would be approximately 303.2 [M+H]⁺.
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Fragmentation: The selected precursor ions are passed into a collision cell. Here, they collide with an inert gas (e.g., argon or nitrogen), which induces fragmentation along the peptide backbone, primarily at the peptide bonds. This process is known as Collision-Induced Dissociation (CID).
-
Second Mass Analysis (MS2): The resulting fragment ions are analyzed in a second mass analyzer (e.g., a time-of-flight or Orbitrap analyzer), producing the MS/MS spectrum.
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Data Interpretation: The MS/MS spectrum contains series of fragment ions (b-ions and y-ions). The mass differences between consecutive peaks in a series correspond to the mass of a specific amino acid residue, allowing for the de novo reconstruction of the peptide sequence.[9][11]
The following diagram outlines this experimental workflow.
While MS confirms the primary sequence, NMR spectroscopy provides detailed information about the three-dimensional structure and conformation of the peptide in solution.[12][13]
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Sample Preparation: A concentrated (~0.5 mM or higher), pure sample of the peptide is dissolved in a suitable solvent, typically 90% H₂O / 10% D₂O, at a specific pH and temperature.[12][14]
-
Data Acquisition: A series of one-dimensional (1D) and two-dimensional (2D) NMR experiments are performed. Key 2D experiments for peptides include:
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled through a few chemical bonds (e.g., within a single amino acid residue).
-
TOCSY (Total Correlation Spectroscopy): Shows correlations between all protons within a spin system, helping to identify all protons belonging to a specific amino acid residue.[15]
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Detects protons that are close to each other in space (typically < 5 Å), providing crucial distance restraints for 3D structure calculation.[12][15]
-
-
Resonance Assignment: The signals (resonances) in the spectra are assigned to specific protons in the peptide sequence. This is a step-by-step process of linking adjacent amino acid spin systems using sequential NOE connectivities.[12]
-
Structure Calculation: The distance restraints obtained from NOESY spectra, along with dihedral angle restraints from scalar coupling constants, are used as input for computational algorithms to calculate a family of 3D structures consistent with the experimental data.[12]
-
Structure Validation: The quality of the final calculated structure is assessed using various statistical and chemical validation tools.
References
- 1. L-Lysine, glycyl-L-valyl- | C13H26N4O4 | CID 9817869 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Tripeptide - Wikipedia [en.wikipedia.org]
- 3. Amino acid - Wikipedia [en.wikipedia.org]
- 4. Gly-Lys-Val | C13H26N4O4 | CID 145455661 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Ch27 pKa and pI values [chem.ucalgary.ca]
- 6. peptideweb.com [peptideweb.com]
- 7. Amino Acids [vanderbilt.edu]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Peptide and Protein De Novo Sequencing by Mass Spectrometry - Creative Proteomics [creative-proteomics.com]
- 10. researchgate.net [researchgate.net]
- 11. Guide to Peptide Sequencing Techniques and Optimization Strategies - Creative Proteomics [creative-proteomics.com]
- 12. chem.uzh.ch [chem.uzh.ch]
- 13. UQ eSpace [espace.library.uq.edu.au]
- 14. NMR-Based Peptide Structure Analysis - Creative Proteomics [creative-proteomics.com]
- 15. Nuclear Magnetic Resonance seq (NMRseq): A New Approach to Peptide Sequence Tags - PMC [pmc.ncbi.nlm.nih.gov]
